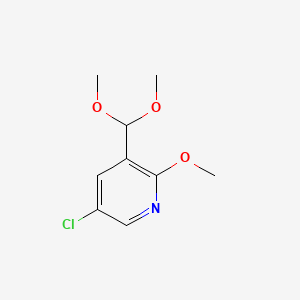

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(dimethoxymethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-12-8-7(9(13-2)14-3)4-6(10)5-11-8/h4-5,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQLXELFERSKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679109 | |

| Record name | 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-50-7 | |

| Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a privileged structure in drug design.[3] Within this class of compounds, 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine, with the CAS Number 1261365-50-7 , represents a particularly valuable building block. The specific arrangement of its substituents—a chloro group at the 5-position, a protected aldehyde (as a dimethoxymethyl acetal) at the 3-position, and a methoxy group at the 2-position—offers a unique combination of reactivity and stability, making it a versatile intermediate for the synthesis of complex molecular architectures.[3]

This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications in drug discovery and detailed experimental protocols for its further modification.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below. While experimental data for some properties are not publicly available, predicted values based on computational models provide useful estimates.

| Property | Value | Source |

| CAS Number | 1261365-50-7 | [Generic] |

| Molecular Formula | C₉H₁₂ClNO₃ | [Generic] |

| Molecular Weight | 217.65 g/mol | [Generic] |

| Appearance | White to off-white solid or oil | [Generic] |

| Boiling Point (Predicted) | 257.2 ± 40.0 °C | [Generic] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [Generic] |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. | Inferred |

Spectroscopic Characterization: While a publicly available, experimentally verified NMR or mass spectrum for this specific compound is not readily found, the expected spectroscopic signatures can be predicted based on its structure.

-

¹H NMR: One would expect to see distinct signals for the two pyridine ring protons, the methoxy group protons, the methine proton of the dimethoxymethyl group, and the six equivalent protons of the two methoxy groups in the acetal.

-

¹³C NMR: The spectrum should show nine distinct carbon signals corresponding to the five carbons of the pyridine ring, the carbon of the methoxy group, the methine carbon of the dimethoxymethyl group, and the two equivalent carbons of the acetal methoxy groups.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Plausible Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established pyridine chemistry. The proposed synthesis involves the formylation of a suitable pyridine precursor followed by acetal protection.

A likely starting material for this synthesis is 2,5-dichloropyridine. The synthesis can be envisioned in the following key steps:

-

Methoxylation: Selective nucleophilic aromatic substitution of the chlorine atom at the 2-position with sodium methoxide to yield 5-chloro-2-methoxypyridine. The 2-position is generally more activated towards nucleophilic attack than the 5-position in pyridines.

-

Directed Ortho-Metalation and Formylation: The methoxy group at the 2-position can direct metalation to the adjacent 3-position using a strong base like lithium diisopropylamide (LDA). Quenching the resulting lithiated species with a formylating agent such as N,N-dimethylformamide (DMF) would introduce the aldehyde group at the 3-position, yielding 5-chloro-3-formyl-2-methoxypyridine.

-

Acetal Protection: The aldehyde functional group is then protected as a dimethoxymethyl acetal. This is a standard procedure to prevent the aldehyde from undergoing unwanted reactions in subsequent synthetic steps.[4] This reaction is typically carried out by treating the aldehyde with methanol in the presence of an acid catalyst.

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine molecular weight

An In-Depth Technical Guide to 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound this compound. It details its molecular characteristics, a plausible synthetic pathway, its reactivity, and its strategic importance as a building block in medicinal chemistry.

Core Molecular Profile

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals, and its strategic functionalization is a cornerstone of modern medicinal chemistry. This compound features a chlorine atom, a methoxy group, and a dimethoxymethyl group, each conferring specific properties that are valuable for chemical synthesis and drug design.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 217.65 g/mol | [1] |

| Molecular Formula | C₉H₁₂ClNO₃ | [2][3][4] |

| CAS Number | 1261365-50-7 | [1][2][3] |

| Exact Mass | 217.0505709 u | [1] |

| Predicted Density | 1.199 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 257.2 ± 40.0 °C | [1] |

| Purity (Commercial) | ≥95% | [2][3] |

Structural Analysis and Functional Group Influence

The arrangement of functional groups on the pyridine ring dictates the molecule's electronic properties and reactivity. The chloro and methoxy groups, in particular, are frequently employed in drug discovery to fine-tune a molecule's interaction with biological targets.[5][6]

-

Pyridine Core : A nitrogen-containing heterocycle that is a common motif in approved drugs.[7] Its basic nitrogen can act as a hydrogen bond acceptor.

-

5-Chloro Group : An electron-withdrawing group that influences the aromatic ring's electron density. This halogen atom serves as a key handle for synthetic modification, particularly through metal-catalyzed cross-coupling reactions.[7]

-

2-Methoxy Group : An electron-donating group that can affect the molecule's conformation, metabolic stability, and binding interactions within a protein pocket.[5][7]

-

3-(Dimethoxymethyl) Group : This functional group is a protected aldehyde (an acetal). Under acidic conditions, it can be readily hydrolyzed to reveal a highly reactive formyl group (-CHO), which is a versatile precursor for a wide array of chemical transformations.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 2,5-dichloro-3-formylpyridine

-

To a stirred solution of a suitable starting material like 5-chloro-2-hydroxypyridine, add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Perform a Vilsmeier-Haack formylation using dimethylformamide (DMF) and POCl₃ to introduce the aldehyde group at the 3-position.

-

Carefully quench the reaction mixture with ice water and neutralize to precipitate the crude product.

-

Purify the intermediate, 2,5-dichloro-3-formylpyridine, by recrystallization or column chromatography.

Step 2: Acetal Protection of the Formyl Group

-

Dissolve the 2,5-dichloro-3-formylpyridine intermediate in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction, remove the methanol under reduced pressure, and extract the product, 2,5-dichloro-3-(dimethoxymethyl)pyridine.

Step 3: Selective Methoxylation

-

Dissolve the dichlorinated intermediate in a suitable solvent like DMF or methanol.

-

Add a solution of sodium methoxide in methanol dropwise at a controlled temperature. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 5-position.

-

Stir the reaction until completion, as monitored by an appropriate analytical technique.

-

Work up the reaction by adding water and extracting the final product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via silica gel column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the structural integrity and connectivity of atoms.

-

Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern, confirming the elemental composition. [1]* Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its potential for controlled, site-selective modification, making it an exemplary scaffold for building molecular libraries for high-throughput screening.

Key Chemical Transformations

The functional groups of this molecule provide multiple avenues for derivatization.

Caption: Potential derivatization pathways from the core scaffold.

-

Cross-Coupling at the 5-Position : The chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a critical strategy for exploring the structure-activity relationship (SAR) of a lead compound.

-

Deprotection and Derivatization at the 3-Position : Mild acidic hydrolysis of the dimethoxymethyl acetal unmasks the aldehyde. This formyl group is a gateway to numerous transformations:

-

Reductive amination to introduce diverse amine functionalities.

-

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

-

Addition of organometallic reagents (e.g., Grignard or organolithium) to generate secondary alcohols.

-

Oxidation to a carboxylic acid.

-

Role as a Privileged Scaffold

Substituted pyridines are considered "privileged structures" in medicinal chemistry because they are capable of binding to a wide range of biological targets. [7][8]The specific combination of chloro, methoxy, and a protected aldehyde group makes this compound a highly valuable intermediate. It provides a robust and versatile platform to rapidly generate a library of analogues for screening, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for the complex demands of modern drug discovery. Its well-defined physicochemical properties, combined with its versatile reactivity at multiple positions, provide researchers with a powerful tool for the synthesis of novel and complex molecular architectures. A thorough understanding of its structure, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Vertex AI Search Result for "this compound" [No Title]. (URL: )

- This compound Formula - ECHEMI. (URL: )

- This compound, 95%+ Purity, C9H12ClNO3, 250 mg. (URL: )

- This compound - Lead Sciences. (URL: )

- Parallels between the chloro and methoxy groups for potency optimiz

- Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (URL: )

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. (URL: )

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

Sources

- 1. echemi.com [echemi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is a halogenated and functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, a methoxy group, and a protected aldehyde (dimethoxymethyl acetal), offers a versatile scaffold for the synthesis of complex molecular architectures. Pyridine rings are a cornerstone in pharmaceutical development, present in a vast array of FDA-approved drugs, owing to their ability to engage in various biological interactions and their synthetic tractability.[1][2] This guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and the potential applications of this valuable building block.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in public literature. The following table summarizes its known identifiers and predicted physical properties based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| CAS Number | 1261365-50-7 | [3][4] |

| Molecular Formula | C₉H₁₂ClNO₃ | [3][4] |

| Molecular Weight | 217.65 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Predicted based on similar substituted pyridines. |

| Boiling Point | >200 °C (Predicted) | Extrapolated from related substituted methoxypyridines. |

| Melting Point | <30 °C (Predicted) | Many small, functionalized pyridines are liquids or low-melting solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water. | Predicted based on the molecule's polarity and functional groups. |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Vilsmeier-Haack Formylation of 2-Methoxypyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The methoxy group at the 2-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic substitution, directing the formylation primarily to the 3- and 5-positions. The 3-position is generally favored due to electronic and steric factors.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) to 0 °C.

-

Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the cooled POCl₃ solution, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.

-

Formylation Reaction: Add a solution of 2-methoxypyridine (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-formyl-2-methoxypyridine.

Step 2: Chlorination of 3-Formyl-2-methoxypyridine

The formyl group is a deactivating group, which will direct the subsequent electrophilic chlorination to the 5-position of the pyridine ring. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

-

Reaction Setup: Dissolve the crude 3-formyl-2-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) until the starting material is consumed, as indicated by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 5-chloro-3-formyl-2-methoxypyridine.

Step 3: Acetal Protection of 5-Chloro-3-formyl-2-methoxypyridine

The aldehyde functional group is often protected as an acetal to prevent its reaction in subsequent synthetic steps where basic or nucleophilic conditions are employed.[7]

-

Reaction Setup: Dissolve 5-chloro-3-formyl-2-methoxypyridine (1.0 eq) in an excess of anhydrous methanol, which acts as both the reagent and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid.

-

Reaction: Stir the mixture at room temperature for several hours. The formation of the acetal is an equilibrium reaction, and the large excess of methanol drives the equilibrium towards the product.

-

Neutralization and Work-up: Neutralize the acid catalyst with a base, such as triethylamine or a saturated solution of sodium bicarbonate. Remove the excess methanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups:

-

Chloropyridine Moiety: The chlorine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic aromatic substitution under certain conditions.

-

Dimethoxymethyl Acetal: The acetal group is stable under neutral and basic conditions but is readily hydrolyzed back to the aldehyde in the presence of aqueous acid. This allows for the selective unmasking of the formyl group when desired for subsequent reactions like Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid.

-

Methoxy Group: The methoxy group at the 2-position can potentially be cleaved under harsh acidic conditions (e.g., HBr) to reveal a hydroxyl group, although this would likely also hydrolyze the acetal.

The compound should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.[4] It is likely sensitive to strong acids and oxidizing agents.

Applications in Drug Discovery

While specific applications of this compound are not widely documented, its structural motifs are highly relevant in medicinal chemistry. Substituted pyridines are prevalent in numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]

The combination of a chloro, methoxy, and a masked formyl group on a pyridine scaffold provides a powerful platform for the generation of diverse chemical libraries for high-throughput screening.

-

The chloro group serves as a handle for late-stage functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

-

The methoxy group can influence the compound's metabolic stability and conformational preferences.

-

The protected formyl group at the 3-position can be deprotected and elaborated into a variety of other functional groups, further expanding the chemical space that can be explored from this intermediate. For instance, the resulting aldehyde can be converted into amines, alcohols, or carboxylic acids, which are common functionalities in drug molecules for interacting with biological targets.

This trifunctionalized pyridine is a valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives as potential kinase inhibitors, GPCR modulators, or other targeted therapies.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of this compound and analysis of similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.1-8.3 (d, 1H, pyridine H-6)

-

δ 7.6-7.8 (d, 1H, pyridine H-4)

-

δ 5.4-5.6 (s, 1H, acetal CH)

-

δ 3.9-4.1 (s, 3H, pyridine-OCH₃)

-

δ 3.3-3.5 (s, 6H, acetal-OCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 160-165 (C-2)

-

δ 145-150 (C-6)

-

δ 138-142 (C-4)

-

δ 125-130 (C-5)

-

δ 120-125 (C-3)

-

δ 100-105 (acetal CH)

-

δ 53-56 (pyridine-OCH₃)

-

δ 52-55 (acetal-OCH₃)

-

-

IR (neat, cm⁻¹):

-

~2950-2850 (C-H stretch, alkyl)

-

~1580, 1470, 1430 (C=C and C=N stretch, pyridine ring)

-

~1100-1050 (C-O stretch, acetal and ether)

-

~800-700 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion peaks (M⁺) at m/z 217 and 219 in a ~3:1 ratio, characteristic of a monochlorinated compound.

-

Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 186/188, or the loss of the entire dimethoxymethyl group.

-

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and development. While detailed experimental data is sparse, its synthesis can be reliably predicted from fundamental organic chemistry principles. The strategic arrangement of its functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the creation of novel and complex molecules for biological screening. As the demand for new therapeutics continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

-

Lead Sciences. (n.d.). This compound. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

RSC Publishing. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. [Link]

-

MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

ACS Publications. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. [Link]

-

Dove Medical Press. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 886374-01-2|5-Chloro-3-fluoro-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining its solubility, ensuring scientific integrity and enabling reproducible experimental design.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative with the molecular formula C9H12ClNO3 and a molecular weight of approximately 217.65 g/mol .[1][2][3][4] Its structure, featuring a chlorinated pyridine ring, a methoxy group, and a dimethoxymethyl group, dictates its physicochemical properties, including its solubility in various media. An understanding of these properties is paramount for its effective use in research and development, particularly in applications such as reaction chemistry, formulation, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12ClNO3 | [1][2][4] |

| Molecular Weight | 217.65 g/mol | [1][3] |

| Appearance | Varies; can be a solid or liquid at room temperature | [5] |

| Predicted Boiling Point | 257.2 ± 40.0 °C | [3] |

| Predicted Density | 1.199 ± 0.06 g/cm3 | [3] |

The Principle of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The polarity of this compound is influenced by the electronegative chlorine and oxygen atoms, which create polar bonds, and the non-polar hydrocarbon portions of the methoxy and dimethoxymethyl groups.

The presence of both polar and non-polar functionalities suggests that this compound will exhibit a degree of solubility in a range of solvents. However, its water solubility is likely to be limited due to the overall non-polar character contributed by the aromatic ring and the methyl groups. The solubility can be significantly influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility is crucial for any application. The following is a generalized, yet robust, protocol for determining the solubility of this compound. This protocol is based on the "excess solid" method, which is known for its accuracy.[6]

Materials and Equipment

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Syringes and filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Safety and Handling

This compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[7][9]

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

| Skin Corrosion/Irritation | (Predicted) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| Serious Eye Damage/Irritation | (Predicted) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its experimental determination. By understanding the molecule's structure and applying the detailed protocol, researchers can accurately quantify its solubility in various solvents. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel. The methodologies described herein are designed to be self-validating, providing a reliable foundation for further research and development involving this compound.

References

- BLD Pharmatech. (n.d.). This compound.

- ChemicalBook. (2025, July 16). 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2.

- ECHEMI. (n.d.). 1261365-50-7, this compound Formula.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET.

- Lead Sciences. (n.d.). This compound.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- McMaster University. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- TCI America. (n.d.). This compound, 95%+ Purity, C9H12ClNO3, 250 mg.

- University of California, Berkeley. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.se [fishersci.se]

An In-depth Technical Guide to the Predicted Spectral Data of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a comprehensive analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic interpretation and data from structurally related compounds to offer a robust predictive analysis. This serves as a foundational resource for researchers working with this molecule, enabling them to anticipate its spectral behavior and facilitating its unambiguous characterization.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a dimethoxymethyl group at the 3-position. The presence of these varied functional groups gives rise to a unique and predictable spectral fingerprint.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring.

Predicted Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-4 | 7.8 - 8.0 | Doublet (d) | 1H |

| H-6 | 8.2 - 8.4 | Doublet (d) | 1H |

| -CH(OCH₃)₂ | 5.4 - 5.6 | Singlet (s) | 1H |

| -OCH₃ (pyridine) | 3.9 - 4.1 | Singlet (s) | 3H |

| -CH(OCH₃ )₂ | 3.3 - 3.5 | Singlet (s) | 6H |

Causality behind Predictions:

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent further deshields these protons. H-6 is predicted to be the most downfield proton due to its proximity to the electronegative nitrogen atom. The coupling between H-4 and H-6 would likely result in doublets, with a small coupling constant (J ≈ 2-3 Hz).

-

Acetal Proton (-CH(OCH₃)₂): This proton is attached to a carbon bonded to two oxygen atoms, leading to a significant downfield shift. It is expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the pyridine ring and those of the dimethoxymethyl group are in different chemical environments and are therefore expected to have distinct chemical shifts. The methoxy group on the electron-rich pyridine ring will be slightly deshielded compared to the acetal methoxy groups. Both are expected to be sharp singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established substituent effects in pyridine systems.[1][2]

Predicted Experimental Protocol

A standard ¹³C NMR spectrum would be acquired on a 100 MHz or 125 MHz spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. The same solvent and internal standard as for the ¹H NMR would be used.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 130 - 135 |

| C-6 | 148 - 153 |

| -C H(OCH₃)₂ | 100 - 105 |

| -OC H₃ (pyridine) | 53 - 58 |

| -CH(OC H₃)₂ | 52 - 57 |

Causality behind Predictions:

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, are expected to be the most downfield. The carbon bearing the chlorine (C-5) will also be significantly downfield. The chemical shifts of C-3 and C-4 will be influenced by the combined electronic effects of all substituents.

-

Acetal Carbon (-CH(OCH₃)₂): This carbon, bonded to two oxygen atoms, will exhibit a characteristic chemical shift in the range of 100-105 ppm.

-

Methoxy Carbons (-OCH₃): The carbons of the two types of methoxy groups are expected to have similar chemical shifts, typically in the 52-58 ppm range.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Experimental Protocol

A mass spectrum would typically be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized, and the resulting ions separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 217, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 219 (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected, which is a characteristic signature for a molecule containing one chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways.

Caption: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

-

Loss of a Methoxy Radical (-•OCH₃): Cleavage of the methoxy group from the acetal or the pyridine ring would result in a fragment ion at m/z 186/188.

-

Loss of the Dimethoxymethyl Radical (-•CH(OCH₃)₂): This is a likely fragmentation pathway, leading to a stable pyridinium ion at m/z 142/144.

-

Loss of a Chlorine Radical (-•Cl): Cleavage of the C-Cl bond would yield a fragment ion at m/z 182.

-

Formation of the Dimethoxymethyl Cation: The formation of the [CH(OCH₃)₂]⁺ cation at m/z 75 is a common fragmentation for acetals.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Experimental Protocol

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N and C=C stretch (pyridine ring) | 1550 - 1650 | Medium-Strong |

| C-O stretch (ether and acetal) | 1050 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Causality behind Predictions:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons on the pyridine ring and the aliphatic protons of the methoxy and dimethoxymethyl groups.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1550-1650 cm⁻¹ region.[3][4]

-

C-O Stretching: The strong absorption bands in the 1050-1250 cm⁻¹ region will be characteristic of the C-O stretching vibrations of the ether and acetal functional groups.

-

C-Cl Stretching: The presence of the chlorine atom is expected to give rise to a C-Cl stretching vibration in the fingerprint region of the spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. While based on theoretical principles and data from analogous structures, these predictions offer a valuable framework for the identification and characterization of this compound. It is strongly recommended that these predicted data be confirmed with experimental results as they become available. This document serves as a crucial starting point for any researcher embarking on the synthesis, purification, or application of this promising molecule.

References

-

ChemHelpASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Larkin, P. J. (2011).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- Salem, M. A. I., & El-Gendy, T. E. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 25-32.

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine.... Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

This guide provides an in-depth technical overview of the safety and handling protocols for 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine (CAS No. 1261365-50-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. Given the limited publicly available data specific to this molecule, this document synthesizes known information with established best practices for handling structurally related halogenated pyridine derivatives and compounds classified with acute oral toxicity.

Introduction and Synthetic Context

This compound is a substituted pyridine derivative. Such compounds are significant building blocks in medicinal chemistry and pharmaceutical development.[1] The pyridine ring is a common structural motif in many approved drugs, and its functionalization with chloro, methoxy, and dimethoxymethyl groups provides multiple reaction sites for creating more complex molecules.[1][2] The chloro-substituent allows for various cross-coupling reactions, the methoxy group can influence metabolic stability, and the dimethoxymethyl group serves as a protected aldehyde, which is a versatile functional handle for further synthetic transformations.[1] Understanding the safety profile of such a precursor is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Toxicological Profile

The primary known hazard associated with this compound is its acute oral toxicity.[3] While a comprehensive toxicological profile is not available in the public domain, the Globally Harmonized System (GHS) classification provides the foundational safety information.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed .[3]

This classification indicates that ingestion of this substance can cause significant, non-lethal toxic effects. Symptoms of exposure to related pyridine compounds can include dizziness, headaches, nausea, abdominal pain, and irritation to the respiratory tract.[4][5]

Physicochemical and Safety Data Summary

| Property | Value | Source |

| CAS Number | 1261365-50-7 | [6][7] |

| Molecular Formula | C₉H₁₂ClNO₃ | [6][7] |

| Molecular Weight | 217.65 g/mol | [3] |

| GHS Pictogram | Exclamation Mark | [3] |

| GHS Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed | [3] |

| Precautionary Statements | P280, P305+P351+P338 | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C is recommended for long-term stability. | [7] |

| Purity | Typically available at ≥95% | [6][7] |

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow outlines the necessary steps to ensure that all hazards are identified and appropriate controls are implemented.

Caption: Risk assessment workflow for handling this compound.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[4][8]

-

Rationale: A fume hood provides critical protection against the inhalation of any aerosols or vapors that may be generated, particularly when handling the solid compound or preparing solutions. It also provides a contained space to manage spills.

-

Implementation: All procedures, including weighing, transferring, and preparing solutions, must be performed inside a fume hood.[4] The sash should be kept at the lowest possible height to maximize protection.

Personal Protective Equipment (PPE)

Appropriate PPE is the user's last line of defense against exposure. The following PPE is mandatory when handling this compound.[9][10]

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[9] Standard prescription glasses are not a substitute for safety goggles.

-

Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[2][8] Latex gloves are not suitable for handling many organic chemicals.[4]

-

Causality: Double-gloving provides an extra layer of protection against potential pinholes or rapid permeation by the solvent. If the outer glove becomes contaminated, it can be removed without exposing the skin.

-

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[10]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize the risk of exposure, especially accidental ingestion.

Protocol 1: Weighing and Transferring the Solid Compound

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure an analytical balance is placed inside the hood or that the compound is weighed in a sealed container.

-

Don PPE: Put on all required PPE (lab coat, double nitrile gloves, safety goggles).

-

Tare Container: Place a clean, dry weighing vessel (e.g., a vial or beaker) on the balance and tare it.

-

Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from the stock bottle to the tared vessel. Avoid generating dust.

-

Seal and Clean: Securely cap both the stock bottle and the weighing vessel immediately after transfer. Wipe the spatula and any potentially contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the designated solid hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[11]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][12] A recommended storage condition is under an inert atmosphere at 2-8°C.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12][13] Halogenated pyridines can react exothermically with these substances.

-

Ignition Sources: Although the flashpoint of this specific compound is not documented, related pyridine compounds are flammable.[14] Therefore, it is prudent to store it away from heat, sparks, and open flames.[4][12]

Spill and Exposure Procedures

Accidents require a calm and prepared response. All personnel should be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

Emergency Response Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. essr.umd.edu [essr.umd.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine for Advanced Research Applications

This guide provides a comprehensive overview of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine, a key intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the material's safety, handling protocols, and its role in the synthesis of complex pharmaceutical compounds. The information herein is curated to ensure scientific integrity and practical applicability in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₁₂ClNO₃.[1][2] Its structure combines a chlorinated pyridine ring with methoxy and dimethoxymethyl functional groups, making it a versatile building block in organic synthesis.[3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 1261365-50-7 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 217.65 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Structural Representation:

The unique arrangement of substituents on the pyridine ring dictates its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as harmful if swallowed.[1] Due to the presence of the chlorinated pyridine moiety, it is prudent to also consider it as a potential skin, eye, and respiratory irritant, as is common with related structures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Not Classified (Potential Hazard) | H315: Causes skin irritation (Inferred) |

| Serious Eye Damage/Eye Irritation | Not Classified (Potential Hazard) | H319: Causes serious eye irritation (Inferred) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Not Classified (Potential Hazard) | H335: May cause respiratory irritation (Inferred) |

Note: Inferred hazards are based on the toxicological profiles of structurally similar chloromethoxypyridines and should be considered for risk assessment and handling procedures.

Safe Handling and Storage Protocols

The causality behind stringent handling protocols for this compound is rooted in its potential for toxicity upon ingestion and irritation upon contact. A self-validating system of protocols ensures that potential exposure routes are minimized.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed immediately if contaminated.

-

Respiratory Protection: In case of insufficient ventilation or when handling larger quantities, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is between 2-8°C under an inert atmosphere to maintain chemical stability.[1]

Emergency Procedures

A proactive approach to safety involves being prepared for accidental exposures or spills.

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

If on Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to prevent skin and eye contact and inhalation of dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Toxicological and Ecological Information

-

Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Other routes of exposure have not been fully investigated.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these health effects.

-

Ecological Fate: Chlorinated pyridines can be persistent in the environment and may exhibit toxicity to aquatic life.[5] It is crucial to prevent its release into soil and water systems. Proper disposal is mandatory.

Role in Pharmaceutical Synthesis

Substituted pyridines are foundational scaffolds in drug discovery, with the pyridine motif present in numerous FDA-approved drugs.[4] this compound serves as a versatile intermediate, offering multiple reaction sites for the construction of more complex molecules. The chloro- and methoxy- groups can be targeted in various cross-coupling and substitution reactions, respectively, to build molecular diversity.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway where a chloromethoxypyridine derivative is used as a building block for a more complex, biologically active molecule.

Caption: A generalized workflow for the functionalization of the title compound.

Disposal Considerations

Waste materials containing this compound should be treated as hazardous waste.[1] Disposal must be conducted in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service to ensure proper handling and disposal.

Conclusion

This compound is a valuable chemical intermediate for pharmaceutical research and development. While it presents moderate acute toxicity if ingested and potential for irritation, these risks can be effectively managed through adherence to the stringent handling, storage, and emergency protocols outlined in this guide. Its utility in the synthesis of complex molecules underscores the importance of understanding its chemical properties and safety profile to ensure its responsible and effective use in advancing drug discovery.

References

- Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

-

Lead Sciences. This compound. [Online] Available at: [Link]

-

OSHA. CHLORINE | Occupational Safety and Health Administration. [Online] Available at: [Link]

-

PubChem. 2-Chloro-5-methoxypyridine. [Online] Available at: [Link]

-

PubChem. 5-Chloro-2-nitropyridine. [Online] Available at: [Link]

-

PubChem. 5-Chloro-3-methoxypyridazine. [Online] Available at: [Link]

-

ResearchGate. (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(3,4-dihydroxy-2-methoxy-6-methylphenyl)methanone (Ref: 2MDPM). [Online] Available at: [Link]

-

ResearchGate. Occupational exposure limits of chloromethanes. [Online] Available at: [Link]

-

ResearchGate. Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. [Online] Available at: [Link]

-

ScienceDirect. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]

-

WorkSafeBC. Table of exposure limits for chemical and biological substances. [Online] Available at: [Link]

-

Chemical Planet. This compound, 95%+ Purity, C9H12ClNO3, 250 mg. [Online] Available at: [Link]

-

AERU. 5-chloro-1,2-dihydro-1-(4-methoxyphenyl)-2-oxoquinoxaline. [Online] Available at: [Link]

- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine, a key heterocyclic building block in modern organic synthesis and pharmaceutical development. The guide delves into the compound's structural features, details its synthetic pathway with an emphasis on the underlying chemical principles, and explores its reactivity and established applications as a crucial intermediate in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates. Their prevalence stems from the pyridine ring's ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, as well as its metabolic stability. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity.

This compound has emerged as a particularly valuable intermediate. The chloro and methoxy substituents modulate the electronic properties of the pyridine ring, influencing its reactivity in subsequent synthetic transformations. The dimethoxymethyl group, a protected form of a formyl group, offers a versatile handle for the introduction of further complexity, making this compound a strategic linchpin in the assembly of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₃ | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| CAS Number | 1261365-50-7 | |

| Appearance | Colorless to off-white solid or liquid | [2] |

| Boiling Point (Predicted) | 165.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.315 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.31 ± 0.20 | [2] |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-step sequence: the formylation of a suitable precursor to introduce the aldehyde functionality, followed by the protection of this aldehyde as a dimethyl acetal.

Stage 1: Synthesis of the Key Intermediate: 5-Chloro-3-formyl-2-methoxypyridine

The introduction of a formyl group at the C3 position of the pyridine ring is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]

The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that reacts preferentially with electron-rich aromatic systems.[4][7] The methoxy group at the C2 position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic substitution, directing the formylation to the adjacent C3 position.

Caption: Vilsmeier-Haack formylation of 2-methoxy-5-chloropyridine.

Experimental Protocol: Synthesis of 5-Chloro-3-formyl-2-methoxypyridine

-

To a solution of 2-methoxy-5-chloropyridine in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

-

The reaction mixture is then heated and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-Chloro-3-formyl-2-methoxypyridine.

Stage 2: Acetal Protection of the Formyl Group

The formyl group is highly reactive and often needs to be protected during subsequent synthetic steps. The conversion of the aldehyde to a dimethyl acetal is a common and effective protection strategy. This is typically achieved by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst.[8][9]

Caption: Acetalization of 5-Chloro-3-formyl-2-methoxypyridine.

Experimental Protocol: Synthesis of this compound

-

To a solution of 5-Chloro-3-formyl-2-methoxypyridine in methanol, trimethyl orthoformate and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are added.

-

The reaction mixture is stirred at room temperature or gently heated. The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of a weak base (e.g., triethylamine).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by distillation or column chromatography if necessary.

Structural Elucidation and Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, expected spectral characteristics can be inferred from the analysis of closely related structures.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the acetal proton, singlets for the two methoxy groups (one on the ring and two on the acetal), each with distinct chemical shifts. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, the acetal carbon, and the three methoxy carbons. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the acetal moiety. |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the ether and acetal groups, as well as aromatic C-H and C=C stretching vibrations. |

Reactivity and Synthetic Utility in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be selectively manipulated to build more complex molecules.

-

The Dimethoxymethyl Group: This acetal serves as a stable protecting group for the formyl functionality under a wide range of reaction conditions, particularly those involving strong bases or nucleophiles.[8] Deprotection is readily achieved under acidic conditions to regenerate the aldehyde, which can then participate in a variety of transformations, such as Wittig reactions, reductive aminations, and aldol condensations.

-

The Chloro Group: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution and can be a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine core to other molecular fragments.

-

The Methoxy Group: The methoxy group at the C2 position can be cleaved under harsh conditions to reveal a pyridone, which offers alternative avenues for functionalization.

A notable application of substituted pyridines in drug development is in the synthesis of CDK4/6 inhibitors, such as Palbociclib, which are used in the treatment of certain types of breast cancer.[8][10][11][12] While a direct synthesis of Palbociclib using this compound is not the most commonly cited route, the structural motifs present in this intermediate are highly relevant to the construction of the core pyrido[2,3-d]pyrimidine scaffold of such inhibitors.

Caption: A plausible synthetic pathway utilizing the target molecule.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of functionalities that can be selectively manipulated. Its synthesis, primarily through a two-step formylation and acetalization sequence, is well-precedented in principle. The compound's true value is realized in its application as a versatile intermediate for the construction of complex, biologically active molecules, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its structure, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this valuable synthetic tool.

References

-

Trimethyl orthoformate. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

TRIMETHYL ORTHOFORMATE. (n.d.). Ataman Kimya. Retrieved January 25, 2026, from [Link]

-